methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Description
Methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 4-fluorophenyl group at position 7 of the thienopyrimidine ring.
- An acetyl-amino benzoate side chain at position 3, comprising a methyl ester.
Properties
IUPAC Name |
methyl 2-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-30-22(29)15-4-2-3-5-17(15)25-18(27)10-26-12-24-19-16(11-31-20(19)21(26)28)13-6-8-14(23)9-7-13/h2-9,11-12H,10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPURVUGQPALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thienopyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 437.45 g/mol. This compound features several functional groups that contribute to its biological activity, including an acetylamino group and a fluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H16FN3O4S |
| Molecular Weight | 437.45 g/mol |
| CAS Number | N/A |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways critical in cancer cell proliferation.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : A study evaluated the compound's effect on various cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a promising avenue for further research in oncology.
Comparative Analysis
To better understand the compound's efficacy, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate | Structure | Contains a nitrophenyl group; different biological effects. |
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate | Structure | Features a methyl group influencing lipophilicity. |
| IWP-3 | Structure | Known Wnt inhibitor with distinct mechanisms of action. |
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyrimidine Core : The initial step involves synthesizing the thienopyrimidine backbone through cyclization reactions.
- Acetylation : The thienopyrimidine is then acetylated using acetic anhydride.
- Esterification : Finally, the acetylated intermediate is reacted with methyl 2-amino benzoate to yield the final product.
Comparison with Similar Compounds
Ethyl 2-{[(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1)
Structural Differences :
- Position 7 substituent : Phenyl group (vs. 4-fluorophenyl in the target compound).
- Ester group : Ethyl benzoate (vs. methyl).
Impact on Properties :
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
Structural Differences :
- Side chain : 3-Methoxybenzyl amide (vs. methyl benzoate).
Impact on Properties :
- Solubility : The methoxybenzyl group may reduce solubility in aqueous media compared to the polar benzoate ester.
Thieno[2,3-d]pyrimidinone Derivatives (e.g., Compound 4 in )
Structural Differences :
- Core structure: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound).
- Substituents : Thiophen-2-yl at position 5 and acetohydrazide side chain.
Impact on Properties :
Benzothieno[3,2-d]pyrimidinone Derivatives ()
Structural Differences :
- Core structure: Benzothieno[3,2-d]pyrimidinone (vs. thieno).
- Substituents : Sulfonamide or arylthio groups at position 2.
Impact on Properties :
- Sulfonamide Groups : Improve solubility and hydrogen bonding capacity.
Key Findings and Trends
Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and target binding compared to phenyl or thiophenyl analogs .
Ester vs. Amide : Esters (e.g., methyl benzoate) may act as prodrugs, while amides offer metabolic stability .
Scaffold Variation: Thieno[3,2-d] vs. [2,3-d] or benzothieno cores influence electron distribution and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
